3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide
CAS No.:
Cat. No.: VC17435520
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H20N2O3 |
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Molecular Weight | 300.35 g/mol |
IUPAC Name | 3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C17H20N2O3/c1-4-22-16-7-5-11(2)9-14(16)19-17(20)12-6-8-15(21-3)13(18)10-12/h5-10H,4,18H2,1-3H3,(H,19,20) |
Standard InChI Key | IVHDTPHOZKVLEW-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzamide backbone (C6H5CONH2) with three key substituents:
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A methoxy group (-OCH3) at the 4-position of the benzene ring.
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An amino group (-NH2) at the 3-position.
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An N-(2-ethoxy-5-methylphenyl) group attached to the amide nitrogen, featuring an ethoxy moiety (-OCH2CH3) at the 2-position and a methyl group (-CH3) at the 5-position of the pendant phenyl ring.
This arrangement confers planar geometry to the molecule due to conjugation between the aromatic rings and the amide bond, a feature common to bioactive aryl amides. The molecular formula is C17H20N2O3, with a calculated molecular weight of 300.35 g/mol.
Synthesis and Optimization
Synthetic Pathway
The synthesis of 3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide likely follows a multi-step route analogous to related benzamides:
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Formation of 4-methoxy-3-nitrobenzoic acid: Nitration of 4-methoxybenzoic acid introduces a nitro group at the 3-position.
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Reduction to 3-amino-4-methoxybenzoic acid: Catalytic hydrogenation or use of reducing agents (e.g., Sn/HCl) converts the nitro group to an amine.
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Acyl chloride formation: Reaction with thionyl chloride (SOCl2) yields 3-amino-4-methoxybenzoyl chloride.
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Amide coupling: The acyl chloride reacts with 2-ethoxy-5-methylaniline in the presence of a base (e.g., pyridine) to form the final product.
Yield: Typical yields for similar reactions range from 60–75%, depending on purification methods.
Purification and Analysis
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
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Purity assessment: Thin-layer chromatography (TLC) with Rf ≈ 0.4 (ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC) purity >95%.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility (<0.1 mg/mL at pH 7) .
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logP: Calculated partition coefficient (ChemAxon) = 2.8, indicating moderate lipophilicity.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond.
Crystallographic Data
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural similarities to kinase inhibitors and antimicrobial agents suggest potential interactions with:
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Tyrosine kinases: The planar benzamide scaffold may compete with ATP-binding sites, analogous to imatinib derivatives .
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Bacterial dihydrofolate reductase (DHFR): Amino-substituted benzamides often disrupt folate synthesis pathways.
In Silico Predictions
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